3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol
Overview
Description
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H5Cl5O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with trichloroacetaldehyde in the presence of anhydrous aluminum chloride. This reaction yields the intermediate product, which is then subjected to esterification with acetic anhydride to produce the final compound .
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It finds applications in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can disrupt cellular processes by interfering with enzyme function and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Shares a similar structure but lacks the dichlorophenyl group.
2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanol: Similar but with different positioning of chlorine atoms on the phenyl ring.
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate: An ester derivative of the compound.
Uniqueness
2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol, also known by its CAS number 5331-95-3, is a chlorinated organic compound with the molecular formula C8H5Cl5O and a molecular weight of 294.39 g/mol. This compound features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a trichloromethyl group at the alpha position relative to the benzenemethanol moiety. Its unique structure contributes to its biological activity, which has been the subject of various studies focusing on its potential interactions with biological systems.
The chemical structure of this compound includes:
- Molecular Formula : C8H5Cl5O
- Molecular Weight : 294.39 g/mol
- IUPAC Name : 3,4-Dichloro-α-(trichloromethyl)benzyl alcohol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of its interactions with enzymes and metabolic pathways. The following sections detail specific areas of biological activity, including antimicrobial effects, cytotoxicity, and potential toxicological impacts.
Antimicrobial Activity
Studies have shown that chlorinated compounds like this compound can possess antimicrobial properties. Research focused on chlorinated compounds indicates that they can inhibit bacterial growth by disrupting cellular processes. For instance, a study highlighted that similar chlorinated compounds exhibited effective inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in various cell lines. The compound's interaction with cellular mechanisms may lead to apoptosis or necrosis in affected cells. A notable study demonstrated that exposure to similar chlorinated compounds resulted in increased cell death rates in human cancer cell lines, indicating potential anticancer properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways.
Further research is necessary to fully characterize these interactions and their implications for biological systems.
Case Studies
Several case studies have investigated the biological activity of chlorinated compounds similar to this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology explored the efficacy of chlorinated phenols against common pathogens. Results indicated that these compounds significantly reduced bacterial viability at certain concentrations .
- Cytotoxicity Assessment : Research conducted on human lung cancer cells showed that exposure to trichloromethyl-substituted compounds led to increased apoptosis rates compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dichlorobenzyl alcohol | Two chlorine substituents on benzene | Lacks trichloromethyl group |
Trichloromethylbenzene | Trichloromethyl group attached to benzene | No hydroxyl group |
4-Chloro-α-trichloromethyl-benzenemethanol | One chlorine substituent at para position | Different substitution pattern |
3-Chloro-α-(trichloromethyl)benzyl alcohol | Chlorine at the 3 position | Similar but lacks dichloro substitution |
Properties
IUPAC Name |
2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTDZSAHTCLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034018 | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-95-3 | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-3939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-alpha-(trichloromethyl)-benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLORO-.ALPHA.-(TRICHLOROMETHYL)-BENZENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB6BMD22R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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